2'-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde
Overview
Description
2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is an aromatic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxylic acid
Reduction: 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde largely depends on its chemical reactivity. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the compound’s reactivity and interaction with other molecules. These substituents can stabilize negative charges and enhance the compound’s electrophilic character, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Uniqueness
2’-Fluoro-3-(trifluoromethyl)biphenyl-5-carboxaldehyde is unique due to its specific substitution pattern on the biphenyl structure. The combination of fluorine and trifluoromethyl groups imparts distinct electronic properties, making it valuable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-13-4-2-1-3-12(13)10-5-9(8-19)6-11(7-10)14(16,17)18/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJQFCFPKMEBHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183381 | |
Record name | 2′-Fluoro-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-61-1 | |
Record name | 2′-Fluoro-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Fluoro-5-(trifluoromethyl)[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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